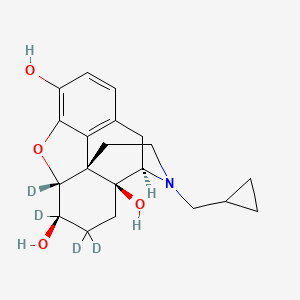
6beta-Naltrexol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6beta-Naltrexol-d4, also known as 6beta-hydroxynaltrexone-d4, is a deuterium-labeled form of 6beta-Naltrexol. This compound is primarily used in nuclear magnetic resonance (NMR) imaging and is a neutral opioid antagonist. Unlike opioid inverse agonists such as naloxone and naltrexone, this compound does not produce opioid withdrawal symptoms .
Vorbereitungsmethoden
The preparation of 6beta-Naltrexol-d4 involves the deuterium labeling of 6beta-Naltrexol. This process typically includes the following steps:
Synthesis of 6beta-Naltrexol: This involves the reduction of naltrexone to 6beta-Naltrexol using hepatic dihydrodiol dehydrogenase enzymes.
Deuterium Labeling: The deuterium atoms are introduced into the 6beta-Naltrexol molecule, replacing specific hydrogen atoms.
Analyse Chemischer Reaktionen
6beta-Naltrexol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6beta-Naltrexol-d4 has several scientific research applications, including:
Wirkmechanismus
6beta-Naltrexol-d4 exerts its effects by binding to opioid receptors, specifically the mu, kappa, and delta receptors. It acts as a neutral antagonist, meaning it blocks the receptors without activating them. This prevents the euphoric effects associated with opioid use and can help in the treatment of opioid addiction .
Vergleich Mit ähnlichen Verbindungen
6beta-Naltrexol-d4 is similar to other opioid antagonists such as naloxone and naltrexone. it is unique in that it is a neutral antagonist, whereas naloxone and naltrexone are inverse agonists. This means that this compound does not produce withdrawal symptoms, making it a more favorable option for certain applications .
Similar Compounds
Naloxone: An opioid inverse agonist used to counteract opioid overdoses.
Naltrexone: An opioid inverse agonist used in the treatment of alcohol and opioid dependence.
6beta-Naltrexol: The non-deuterated form of this compound, also a neutral opioid antagonist.
Eigenschaften
CAS-Nummer |
1279034-32-0 |
|---|---|
Molekularformel |
C20H25NO4 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-6,6,7,7a-tetradeuterio-2,4,5,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i5D2,14D,18D |
InChI-Schlüssel |
JLVNEHKORQFVQJ-NCRVCFHNSA-N |
Isomerische SMILES |
[2H][C@]12[C@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O |
Kanonische SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


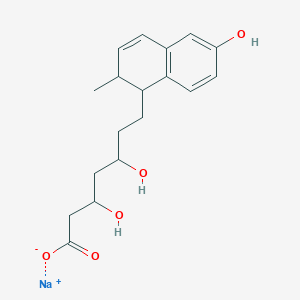
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)
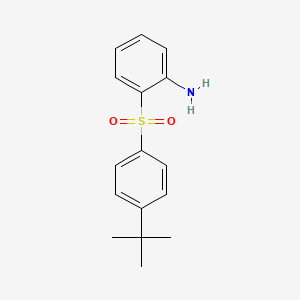



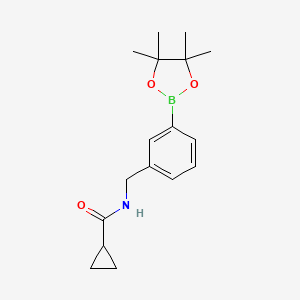
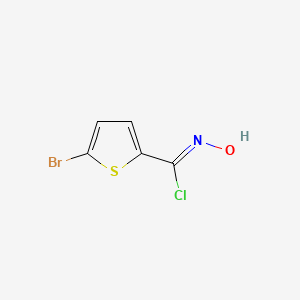
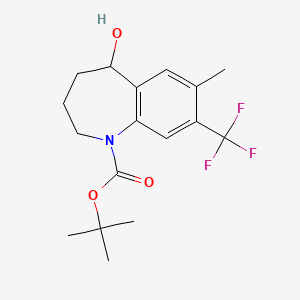
![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)



